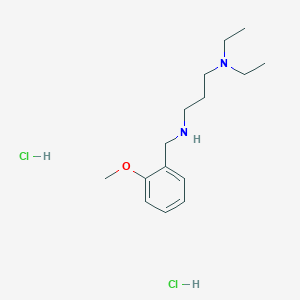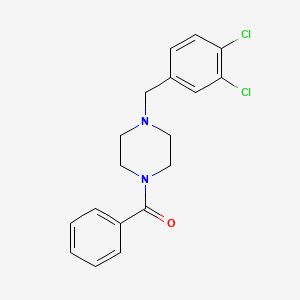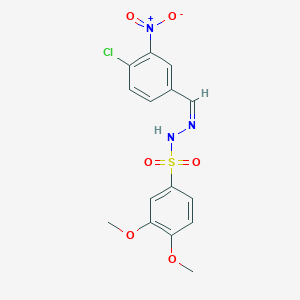
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide, also known as DFNAA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DFNAA is a small molecule that belongs to the class of organic compounds called acetamides. It has been shown to possess potent anticancer properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide exerts its anticancer effects through multiple mechanisms of action. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide also inhibits the activity of tubulin, a protein that is essential for cell division. Additionally, 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune system. 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has also been shown to have an effect on the expression of various genes involved in cancer progression.
Advantages and Limitations for Lab Experiments
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has shown great promise as a potential therapeutic agent for cancer treatment. Further studies are needed to determine its safety and efficacy in humans. Some of the potential future directions for 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide include the development of more potent analogs, the identification of biomarkers for patient selection, and the exploration of combination therapies. Additionally, 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has also shown potential for the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders, which could be explored in future studies.
In conclusion, 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment. It possesses potent anticancer properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions. Further studies are needed to determine its safety and efficacy in humans, but 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide holds great promise as a potential therapeutic agent for cancer treatment and other diseases.
Synthesis Methods
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide can be synthesized through a multistep synthetic route. The synthesis of 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide involves the reaction of 2,4-difluorophenol and 3,5-dimethylphenylacetic acid with the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to possess potent anticancer properties and has been tested in various cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth both in vitro and in vivo.
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-10-5-11(2)7-13(6-10)19-16(20)9-21-15-4-3-12(17)8-14(15)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEALUBYGGVHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4877435.png)
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B4877439.png)




![4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide](/img/structure/B4877468.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4877471.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4877487.png)
![methyl 3-{[(2-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4877489.png)


![ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4877498.png)
![N-cycloheptyl-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4877504.png)